4-Ethynyl-2-methylbenzonitrile 4-Ethynyl-2-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18087574
InChI: InChI=1S/C10H7N/c1-3-9-4-5-10(7-11)8(2)6-9/h1,4-6H,2H3
SMILES:
Molecular Formula: C10H7N
Molecular Weight: 141.17 g/mol

4-Ethynyl-2-methylbenzonitrile

CAS No.:

Cat. No.: VC18087574

Molecular Formula: C10H7N

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

4-Ethynyl-2-methylbenzonitrile -

Specification

Molecular Formula C10H7N
Molecular Weight 141.17 g/mol
IUPAC Name 4-ethynyl-2-methylbenzonitrile
Standard InChI InChI=1S/C10H7N/c1-3-9-4-5-10(7-11)8(2)6-9/h1,4-6H,2H3
Standard InChI Key ULQCAWOFCVGCEX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C#C)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Ethynyl-2-methylbenzonitrile belongs to the benzonitrile family, distinguished by its substitution pattern. Key identifiers include:

PropertyValue
CAS Number1809416-89-4
Molecular FormulaC10H7N\text{C}_{10}\text{H}_{7}\text{N}
Molecular Weight141.17 g/mol
DensityNot Available
Boiling PointNot Available

The compound’s structure consists of a benzene ring with a nitrile group (-CN) at position 1, a methyl group (-CH₃) at position 2, and an ethynyl group (-C≡CH) at position 4 (Figure 1) . This arrangement creates a planar aromatic system with conjugated π-electrons, which is critical for its optical and electronic properties .

Comparative Analysis with Related Compounds

Compared to its structural analogs, such as 2-methylbenzonitrile (o-tolunitrile), the para-ethynyl substitution in 4-ethynyl-2-methylbenzonitrile introduces additional rigidity and conjugation. For instance, o-tolunitrile (CAS 529-19-1) lacks the ethynyl group, resulting in reduced potential for cross-coupling reactions and limited applications in polymer synthesis . The ethynyl group’s sp-hybridized carbon atoms enhance reactivity toward Sonogashira couplings, enabling the construction of complex architectures .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 4-ethynyl-2-methylbenzonitrile typically involves functionalizing 2-methylbenzonitrile. One approach utilizes palladium-catalyzed cross-coupling reactions to introduce the ethynyl group. For example, a Sonogashira coupling between 4-iodo-2-methylbenzonitrile and trimethylsilylacetylene (TMSA), followed by deprotection, yields the target compound . Alternative methods may employ rhodium-based catalysts, as demonstrated in the polymerization of ethynyl-containing monomers to form conjugated polymers .

Polymerization Applications

In a landmark study, 4-ethynyl-2-methylbenzonitrile was copolymerized with a para-aminoazobenzene chromophore to produce poly[2‐{N‐Methyl‐N‐(4‐(4‐ethynylphenylazo)phenyl)amino}ethyl butyrate] (poly(EAPAB)) . This polymer exhibited:

  • Enhanced solubility in chloroform, THF, and dioxane due to flexible amino side chains.

  • High thermal stability, with decomposition temperatures exceeding 300°C.

  • Nonlinear optical properties, including third-order susceptibility (χ(3)\chi^{(3)}) values comparable to established optical materials.

The polymerization, catalyzed by Rh(nbd)Cl2Et3N\text{Rh(nbd)Cl}_2-\text{Et}_3\text{N}, proceeded via a chain-growth mechanism, yielding polymers with molecular weights (MwM_w) up to 15,000 Da .

Physicochemical Properties

Spectroscopic Characteristics

  • UV-Vis Spectroscopy: The ethynyl group contributes to a broad absorption band near 300 nm, associated with π→π* transitions in the aromatic system .

  • FT-IR: Key peaks include ν(C≡N)\nu(\text{C≡N}) at 2230 cm⁻¹ and ν(C≡C)\nu(\text{C≡C}) at 2100 cm⁻¹ .

  • 1H^1\text{H} NMR: Protons on the methyl group resonate at δ 2.5 ppm, while aromatic protons appear as a multiplet between δ 7.2–7.8 ppm .

Applications in Materials Science

Optical Materials

Poly(EAPAB), derived from 4-ethynyl-2-methylbenzonitrile, exhibits optical limiting behavior at 532 nm, making it suitable for laser protection devices . Its nonlinear absorption coefficients (β\beta) are tunable via side-chain modifications, offering versatility in photonic applications.

Conjugated Polymers

The ethynyl group facilitates the synthesis of polyacetylenes with extended conjugation lengths. These polymers demonstrate:

  • Electroluminescence in the visible spectrum.

  • Charge-carrier mobility suitable for organic field-effect transistors (OFETs) .

Future Directions

  • Optoelectronic Devices: Optimizing poly(EAPAB)’s bandgap for solar cell applications.

  • Immunotherapy: Investigating 4-ethynyl-2-methylbenzonitrile derivatives as adenosine receptor antagonists.

  • Catalysis: Exploring rhodium and palladium complexes of the compound for cross-coupling reactions.

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